NFC shares structural similarities with N-formylmethionine (fMet), the initiating amino acid in bacterial protein synthesis. Researchers utilize NFC as a probe to study the initiation process in bacterial ribosomes. By comparing translation efficiency with NFC versus fMet, scientists can gain insights into the role of formylation in protein initiation ().
Cysteine, N-formyl-, L- is a derivative of the amino acid cysteine, characterized by the presence of a formyl group (-CHO) attached to its nitrogen atom. Its chemical formula is C₄H₇NO₃S, and it plays a significant role in biochemical processes due to its thiol (-SH) group, which is reactive and can form disulfide bonds. This compound is particularly notable for its involvement in various bio
N-Formyl-L-cysteine has been implicated in the initiation of protein synthesis in some bacteria. In this process, N-Formyl-L-methionine (fMet) is the first amino acid incorporated into the growing polypeptide chain. However, studies suggest that N-Formyl-L-cysteine can substitute for fMet in certain bacterial species, potentially influencing the initial steps of protein translation [].
Cysteine, N-formyl-, L- exhibits several biological activities:
Several methods are available for synthesizing Cysteine, N-formyl-, L-:
Cysteine, N-formyl-, L- has various applications:
Studies have shown that Cysteine, N-formyl-, L- interacts with various biological molecules:
Cysteine, N-formyl-, L- shares similarities with other sulfur-containing amino acids and derivatives. Here are some comparable compounds:
Compound | Description | Unique Features |
---|---|---|
Cysteine | A standard amino acid essential for protein synthesis. | Contains a free thiol group; versatile in reactions. |
Homocysteine | A non-proteinogenic amino acid derived from methionine. | Linked to cardiovascular diseases; less reactive than cysteine. |
Cystine | A dimer formed by two cysteine molecules linked by a disulfide bond. | Stabilizes protein structures; does not have a free thiol. |
L-Cysteinamide | An amide derivative of cysteine; less reactive than cysteine. | Useful in peptide synthesis but lacks thiol reactivity. |
Thiazolidine | A cyclic compound formed from cysteine and aldehydes. | Stable structure; used in drug design and synthesis. |
Cysteine, N-formyl-, L- stands out due to its unique ability to participate in both nucleophilic and electrophilic reactions while maintaining biological relevance through its antioxidant properties and role in protein chemistry.
Irritant